molecular formula C15H13ClN2O B2954000 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 1795518-01-2

8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2954000
CAS No.: 1795518-01-2
M. Wt: 272.73
InChI Key: BUBLTOSFWMKXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative supplied for scientific research and development. This compound is part of a class of chemicals known for a wide spectrum of pharmacological activities, which can include anxiolytic, sedative, hypnotic, skeletal muscle relaxant, and anticonvulsant effects . As a key intermediate in organic synthesis, it enables structural diversification and the creation of novel compounds for biological evaluation . Researchers utilize this and related structures in method development, validation, and quality control applications, particularly during the development of complex active pharmaceutical ingredients (APIs) . The compound's core structure is a bicyclic system featuring a seven-membered diazepine ring fused with a benzene ring, which is central to its interaction with biological targets . The purity and structural definition of this product make it a critical standard for analytical testing, supporting projects from early-stage discovery through to regulatory submissions like Abbreviated New Drug Applications (ANDAs) . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBLTOSFWMKXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2)Cl)C(N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, known for its psychoactive properties. Characterized by a unique bicyclic structure, this compound has garnered interest due to its potential biological activities, including anxiolytic, sedative, and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C15H13ClN2O
  • Molecular Weight : Approximately 272.73 g/mol
  • Structure : The compound features a chloro substituent at the 8-position and a phenyl group at the 5-position, contributing to its distinct chemical properties.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic and sedative properties. Specifically, this compound has shown promising results in binding affinity studies with central benzodiazepine receptors (CBRs), which mediate anxiolytic effects.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloro and phenyl groupsAnxiolytic and sedative
DiazepamClassic benzodiazepine structureAnxiolytic and muscle relaxant
FlurazepamFluorinated derivativeSedative with longer half-life

Anticonvulsant Properties

The anticonvulsant activity of this compound has been explored through various in vitro studies. It has been found to exhibit protective effects in animal models of seizures. The mechanism appears to involve modulation of GABA_A receptor activity, enhancing inhibitory neurotransmission in the central nervous system.

Structure-Activity Relationship (SAR)

Recent studies on the structure-activity relationship of benzodiazepines have provided insights into how modifications affect biological activity. The introduction of chlorine at specific positions has been shown to enhance receptor binding affinity significantly.

Case Study: SAR Analysis
A study investigated various derivatives of benzodiazepines with different substituents. It was found that:

  • Chlorine at position 7 increased activity compared to unsubstituted analogs.
  • Methyl groups at position 10 also enhanced activity.

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts selectively with certain receptors:

Table 2: Binding Affinity to Receptors

Receptor TypeBinding Affinity (Ki)
Central Benzodiazepine ReceptorLow nanomolar range
Peripheral Benzodiazepine ReceptorModerate affinity

Clinical Implications

The potential applications of this compound extend beyond traditional anxiolytics. Emerging research suggests its use in treating conditions such as anxiety disorders, insomnia, and even certain types of epilepsy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazepine derivatives exhibit diverse biological activities depending on substituent patterns, stereochemistry, and ring fusion. Below is a detailed comparison of 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents/Modifications Biological Activity Key Findings References
This compound 8-Cl, 5-Ph, 4,5-dihydro configuration Anticancer, antimicrobial High activity attributed to chloro group at 8-position; moderate cytotoxicity
Clotiazepam analog N-H instead of N-Me (vs. clotiazepam) Not specified Structural similarity but reduced lipophilicity due to missing methyl group
7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 7-Cl, 5-(2-Cl-Ph) Anticancer (most active in study) Dual chloro substituents enhance potency; selective toxicity to cancer cells
5-Phenyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one Thieno-fused ring instead of benzo Not specified Altered electron distribution due to sulfur atom; unquantified activity
(5S)-7-Chloro-5-(2-Cl-Ph)-4-(2-hydroxyethyl)-diazepin-2(3H)-one 7-Cl, 5-(2-Cl-Ph), 4-(2-hydroxyethyl), (S)-configuration Chiral activity differentiation (S)-enantiomer shows higher enantiomeric excess (97%) and distinct NMR shifts

Stereochemical Influence

  • Enantiomeric Activity : Derivatives like (5S)-7-chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-diazepin-2(3H)-one demonstrate that stereochemistry significantly impacts biological interactions. The (S)-enantiomer exhibited a specific optical rotation ([α]²⁵D = −116.00) and distinct pharmacokinetic behavior compared to its (R)-counterpart .
  • Diastereoselective Synthesis : Methods using deep eutectic solvents (e.g., choline chloride-urea) enable selective synthesis of (Z)-4-alkyl/aryl derivatives, highlighting the role of solvent systems in controlling stereochemistry .

Physicochemical Properties

  • Solubility and Reactivity : The thione analog (7-chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione) exhibits altered solubility due to sulfur’s polarizability, though activity data remain unreported .
  • Thermal Stability : Crystallographic studies (e.g., SHELX-refined structures) confirm the stability of the diazepine ring system in related compounds .

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